molecular formula C10H8BrN3 B1525786 6-(3-Bromophenyl)pyrimidin-4-amine CAS No. 1249142-93-5

6-(3-Bromophenyl)pyrimidin-4-amine

Cat. No.: B1525786
CAS No.: 1249142-93-5
M. Wt: 250.09 g/mol
InChI Key: HNJRZGBTIJXXFE-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)pyrimidin-4-amine is a chemical compound with a molecular weight of 250.1 . It is a derivative of pyrimidine, a class of heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

Pyrimidine derivatives have been synthesized in various studies. For instance, a study synthesized 17 novel pyrimidine derivatives containing an amide moiety . Another study reported the synthesis of a series of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives through Claisen-Schmidt condensation .


Molecular Structure Analysis

The molecular structure of this compound was determined using techniques such as the direct method and least-squares technique in the full matrix anisotropic approximation . The InChI code for this compound is 1S/C10H8BrN3/c11-8-3-1-2-7 (4-8)9-5-10 (12)14-6-13-9/h1-6H, (H2,12,13,14) .


Chemical Reactions Analysis

Pyrimidine derivatives have shown a wide range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities . They have been used in the synthesis of various active molecules and are extensively used in the intermediate skeleton of agrochemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.1 . The compound is stored at room temperature and is in powder form .

Scientific Research Applications

Tyrosine Kinase Inhibition

6-(3-Bromophenyl)pyrimidin-4-amine is notably potent in inhibiting the tyrosine kinase activity of epidermal growth factor receptor (EGFR) and other erbB family members. This inhibition occurs through competitive binding at the ATP site of these signal transduction enzymes. Such compounds are crucial in cancer research, particularly in studying the autophosphorylation of EGFR in cancer cells, and hold potential in developing treatments targeting specific cancer types, such as breast and epidermoid tumors (Rewcastle et al., 1998).

Quantum Chemical Characterization

In quantum chemistry, this compound and its derivatives have been characterized for their hydrogen bonding sites. Such studies are vital for understanding molecular interactions and properties, which can be applied in material science and drug design (Traoré et al., 2017).

Anti-microbial Applications

Certain derivatives of this compound have been investigated for their anti-microbial properties. When incorporated into materials like polyurethane varnish and printing ink paste, these compounds have shown effective antimicrobial effects against various microbial strains. This application is significant in developing coatings and materials with built-in microbial resistance (El‐Wahab et al., 2015).

Synthesis of Pyrimidine Derivatives

The compound is an important intermediate in the synthesis of various pyrimidine derivatives. These derivatives have a wide range of applications in pharmaceuticals and chemicals, demonstrating the versatility and importance of this compound in synthetic chemistry (Hou et al., 2016).

Inhibitory Activity Against Ser/Thr Kinases

Research on 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which are related to this compound, has shown potent inhibitory activity against a series of Ser/Thr kinases. These findings are significant for developing targeted therapies for diseases involving kinase dysregulation (Deau et al., 2013).

Mechanism of Action

While the specific mechanism of action for 6-(3-Bromophenyl)pyrimidin-4-amine is not mentioned in the search results, a related compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, has been identified as a potent non-nucleoside adenosine kinase inhibitor .

Safety and Hazards

Safety information for 6-(3-Bromophenyl)pyrimidin-4-amine includes avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 6-(3-Bromophenyl)pyrimidin-4-amine are not mentioned in the search results, research on pyrimidine derivatives continues to be a priority in the design of biologically active compounds . Further studies could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry and agrochemicals.

Biochemical Analysis

Biochemical Properties

6-(3-Bromophenyl)pyrimidin-4-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for cAMP-phosphodiesterase in platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can increase oxidative stress, which negatively impacts different cellular components . This compound also affects the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system, leading to changes in nerve pulse transmission and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit adenosine kinase, the primary metabolic enzyme for adenosine, selectively increasing adenosine concentrations at sites of tissue trauma and enhancing its analgesic and anti-inflammatory actions . Additionally, the crystal structure of this compound reveals hydrogen bonds and weak π–π interactions that contribute to its overall activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and anti-inflammatory actions. At higher doses, it may cause toxic or adverse effects, including oxidative stress and changes in nerve pulse transmission

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been shown to influence the activity of acetylcholinesterase and the production of malondialdehyde, a biomarker for oxidative stress . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its subcellular localization will provide insights into its precise biochemical roles.

Properties

IUPAC Name

6-(3-bromophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJRZGBTIJXXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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